(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups means that it could participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antidepressant and Antianxiety Activities
- Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds showed significant antidepressant and antianxiety activities in albino mice, as evaluated by Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017).
Corrosion Inhibition in Acidic Medium
- Singaravelu et al. (2022) investigated the corrosion inhibition activity of novel synthesized compounds, including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, on mild steel in an acidic environment. The compounds showed significant inhibition efficiency, suggesting their potential as corrosion inhibitors (Singaravelu et al., 2022).
Antibacterial and Antifungal Activities
- Sanjeeva et al. (2022) synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4- (substitutedphenyl)piperazin-1-yl)methanone. These compounds exhibited good antibacterial and antifungal activities against a range of microorganisms (Sanjeeva et al., 2022).
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) conducted a study on novel thioxothiazolidin-4-one derivatives, including 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which showed significant anticancer and antiangiogenic effects in mouse models. These compounds reduced tumor volume, cell number, and inhibited tumor-induced angiogenesis (Chandrappa et al., 2010).
Potential Antipsychotic Agents
- Raviña et al. (2000) explored conformationally restricted butyrophenones, including aminomethylbenzo[b]furanones, for their affinity towards dopamine and serotonin receptors. These compounds showed potential as antipsychotic agents with promising in vitro and in vivo pharmacological profiles (Raviña et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(17-13-16(17)15-5-2-1-3-6-15)24-8-10-25(11-9-24)22(27)18-14-20(29-23-18)19-7-4-12-28-19/h1-7,12,14,16-17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKLBYSPWVVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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